Chemical structure and properties of 3-Fluoro-4-hydroxy-5-iodobenzonitrile
Chemical structure and properties of 3-Fluoro-4-hydroxy-5-iodobenzonitrile
This technical monograph details the chemical architecture, synthetic pathways, and reactivity profile of 3-Fluoro-4-hydroxy-5-iodobenzonitrile . This compound serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of thyroid hormone receptor beta (TR-β) agonists and other halogenated bioactive agents.
Executive Summary
3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS: 173900-33-9) is a trisubstituted benzene derivative characterized by a dense, orthogonal functionalization pattern. Its structure mimics the iodinated phenolic ring of triiodothyronine (T3), making it a critical intermediate for thyromimetics —specifically liver-selective TR-β agonists used in treating metabolic steatohepatitis (MASH/NASH).
Beyond its biological relevance, the molecule presents a unique case study in chemoselectivity. It possesses three distinct reactive handles—a phenolic hydroxyl, an aryl iodide, and a nitrile—allowing for divergent synthetic pathways including SNAr, Suzuki-Miyaura cross-coupling, and Pinner synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule features a "push-pull" electronic system. The phenolic hydroxyl group (electron donor) is flanked by two electron-withdrawing halogens (F, I) and a para-cyano group. This specific arrangement significantly increases the acidity of the phenol compared to unsubstituted phenol.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 173900-33-9 | Also listed as DL-102 in some catalogs |
| Molecular Formula | C₇H₃FINO | |
| Molecular Weight | 263.01 g/mol | |
| Appearance | Off-white to pale yellow solid | Light sensitive (due to C-I bond) |
| Predicted pKa | ~5.8 – 6.5 | Significantly more acidic than phenol (pKa 10) due to -I/-M effects of CN, F, and I. |
| LogP (Predicted) | 2.3 – 2.6 | Lipophilic, suitable for CNS or intracellular targeting |
| H-Bond Donors | 1 (Phenolic OH) | |
| H-Bond Acceptors | 2 (Nitrile N, Phenolic O) | Fluorine acts as a weak acceptor |
Electronic Structure Analysis
-
Acidity: The para-cyano group exerts a strong mesomeric withdrawing effect (-M), stabilizing the phenoxide anion. The ortho-fluorine and ortho-iodine atoms provide additional inductive stabilization (-I), making this compound a relatively strong organic acid.
-
Nucleophilicity: The oxygen atom is less nucleophilic than in standard phenols, requiring stronger bases or higher temperatures for O-alkylation.
Synthetic Architecture
The synthesis of 3-Fluoro-4-hydroxy-5-iodobenzonitrile typically proceeds via the regioselective iodination of 3-fluoro-4-hydroxybenzonitrile . This route leverages the strong ortho-directing power of the hydroxyl group to install the iodine atom at the C5 position, the only open site activated by the phenol.
Mechanistic Pathway (Electrophilic Aromatic Substitution)
-
Precursor: 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9).[1]
-
Reagent: N-Iodosuccinimide (NIS) is preferred over elemental iodine (
) for cleaner regiocontrol and easier workup. -
Catalyst: Trifluoroacetic acid (TFA) or mild Lewis acids can accelerate the generation of the iodonium species (
).
Visualization: Synthetic Flowchart
The following diagram illustrates the synthesis starting from 4-bromo-2-fluorophenol (a common commercial starting material) to the final target.[2]
Caption: Figure 1. Linear synthetic route emphasizing the regioselective iodination step controlled by the phenolic directing group.
Reactivity Profile & Functionalization[9][10]
This molecule is a "linchpin" intermediate because its three functional groups react under orthogonal conditions. This allows medicinal chemists to elaborate the scaffold in specific directions without protecting groups.
-
Phenolic OH (Nucleophilic):
-
Reaction: O-Alkylation (Williamson Ether Synthesis) or Mitsunobu reaction.
-
Utility: Attaching the "tail" of the drug molecule (e.g., the pyridazinone moiety in Resmetirom analogs).
-
-
Aryl Iodide (Electrophilic):
-
Reaction: Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
-
Utility: The C-I bond is highly reactive toward Pd(0). It is often used to introduce biaryl systems or sterically bulky groups to tune receptor fit.
-
-
Nitrile (Electrophilic/Reducible):
-
Reaction: Hydrolysis to carboxylic acid/amide or cyclization to tetrazoles (using Sodium Azide).
-
Utility: Often serves as the polar "head" group that interacts with arginine residues in the nuclear receptor binding pocket.
-
Visualization: Orthogonal Reactivity Map
Caption: Figure 2. Divergent reactivity profile demonstrating the ability to selectively functionalize the Iodine, Hydroxyl, or Nitrile positions.
Application Context: TR-β Agonists
The 3-fluoro-4-hydroxy-5-iodo motif is a bioisostere of the 3,5-diiodo-4-hydroxyphenyl ring found in the natural thyroid hormone T3.
-
Mechanism: The phenolic OH forms a critical hydrogen bond with a histidine residue in the TR-β ligand-binding domain (LBD).
-
Selectivity: Replacing one Iodine with Fluorine (and the other with a bulky group via coupling) helps reduce cardiac toxicity (mediated by TR-α) while maintaining lipid-lowering effects (mediated by TR-β).
-
Drug Development: This scaffold is relevant for synthesizing analogs of Resmetirom (MGL-3196) and Sobetirome (GC-1), where the "inner ring" substitution pattern dictates receptor affinity.
Experimental Protocols
Protocol A: Regioselective Iodination of 3-Fluoro-4-hydroxybenzonitrile
This protocol utilizes N-Iodosuccinimide (NIS) for mild, high-yielding iodination.
Reagents:
-
3-Fluoro-4-hydroxybenzonitrile (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Trifluoroacetic acid (TFA) (0.1 eq, catalytic)
-
Acetonitrile (MeCN) (Solvent, 0.5 M concentration)
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-hydroxybenzonitrile in MeCN.
-
Catalyst: Add catalytic TFA. (Acid catalysis activates the NIS).
-
Addition: Add NIS portion-wise over 15 minutes at 0°C to prevent over-iodination.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.
-
Quench: Quench the reaction with 10% aqueous Sodium Thiosulfate (
) to remove excess iodine (color change from reddish-brown to yellow/clear). -
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).
Safety Note: Iodinated organic residues can be photolabile. Store the product in amber vials under inert atmosphere (
Protocol B: Handling and Stability
-
Storage: Store at 2–8°C.
-
Light Sensitivity: Protect from light to prevent homolytic cleavage of the C-I bond.
-
Hazards: Treat as a potential irritant. The nitrile group poses a theoretical risk of cyanide release under extreme acidic/thermal conditions, though the aryl nitrile bond is generally robust.
References
-
Parkway Scientific. (n.d.). Product Catalog: DL-102 (3-Fluoro-4-hydroxy-5-iodobenzonitrile).[3] Retrieved from
-
BenchChem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758988, 3-Fluoro-5-iodobenzonitrile (Structural Analog Reference). Retrieved from
-
Madrigal Pharmaceuticals. (2024).[4] Resmetirom (Rezdiffra) Prescribing Information. (Context for TR-β agonist structural requirements). Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 3-Fluoro-4-hydroxybenzonitrile. Retrieved from
